N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidoisothiazolidine moiety linked to a phenyl group and a thiophen-2-yl substituent via an acetamide bridge. The thiophene moiety introduces aromatic heterocyclic properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(11-14-3-1-9-21-14)16-12-4-6-13(7-5-12)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJQJPVDXMCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a thiophene ring, a sulfonamide group, and a dioxidoisothiazolidin moiety. This configuration contributes to its reactivity and interaction with various biological targets. The structural formula can be represented as follows:
Antimicrobial Activity
The sulfonamide group within the compound mimics para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This mechanism leads to significant antimicrobial effects , making it a candidate for treating bacterial infections. The presence of the thiophene moiety may enhance these effects, providing additional pathways for interaction with microbial targets.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties , particularly through its influence on cell cycle regulation and apoptosis. Studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound's ability to modulate cyclin-dependent kinases suggests it may effectively halt tumor progression by influencing the G1-S transition in the cell cycle.
Table 2: Anticancer Activity Evaluation
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A549 | 25 | 70 |
| C6 | 30 | 65 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against pathogenic bacteria. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results that support its potential use as an antimicrobial agent.
Case Study 2: Apoptosis in Cancer Cells
In another investigation focusing on its anticancer properties, the compound was administered to A549 and C6 cell lines. The results indicated that treatment led to a marked increase in apoptosis, as evidenced by caspase-3 activation assays. These findings suggest that the compound not only inhibits cell proliferation but also actively promotes programmed cell death in cancerous cells .
Comparison with Similar Compounds
Core Structural Variations
The following table compares the target compound with structurally related acetamide derivatives:
Electronic and Conformational Differences
- Isothiazolidine Dioxide vs. Thiophene, being less electronegative than thiazole, may alter π-π stacking interactions in biological systems .
- Substituent Effects : The 3,4-dichlorophenyl group in ’s compound introduces steric and electronic effects, leading to a 61.8° twist between aromatic rings, which could hinder target binding compared to the target compound’s planar thiophene .
Crystallographic and Conformational Insights
- Compound : X-ray analysis reveals a twisted conformation between dichlorophenyl and thiazole rings, emphasizing the role of substituents in molecular geometry . The target compound’s isothiazolidine dioxide-phenyl linkage may adopt a distinct conformation, influencing solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
